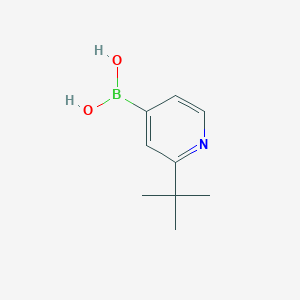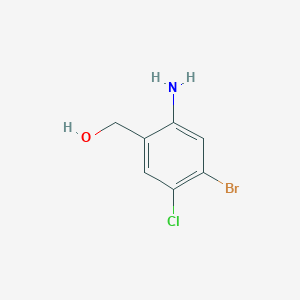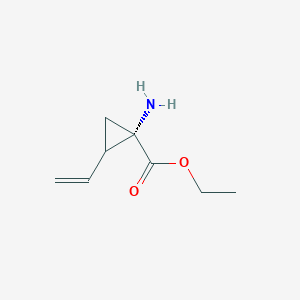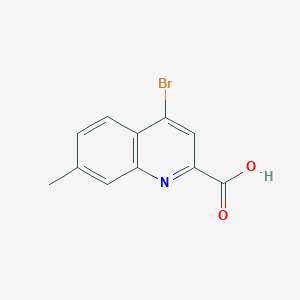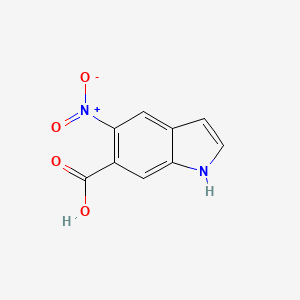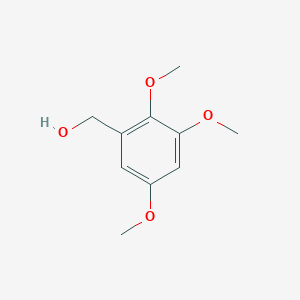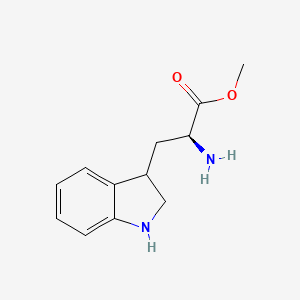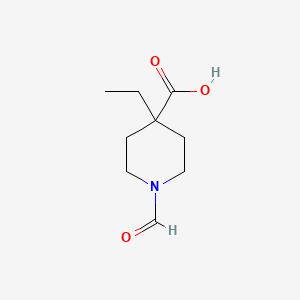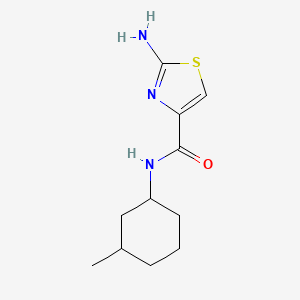
2-Amino-N-(3-methylcyclohexyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(3-methylcyclohexyl)thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds This particular compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-methylcyclohexyl)thiazole-4-carboxamide typically involves the reaction of appropriate thiazole precursors with cyclohexylamine derivativesThe reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(3-methylcyclohexyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-N-(3-methylcyclohexyl)thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(3-methylcyclohexyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities but lacking the cyclohexyl moiety.
2-Amino-4-methylthiazole: Another analog with a methyl group instead of the cyclohexyl moiety.
2-Amino-5-chlorothiazole: Contains a chlorine atom, which can enhance its antimicrobial properties.
Uniqueness
2-Amino-N-(3-methylcyclohexyl)thiazole-4-carboxamide is unique due to the presence of the cyclohexyl moiety, which can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties. This structural feature may also contribute to its selectivity and potency in various applications .
Propiedades
Fórmula molecular |
C11H17N3OS |
|---|---|
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
2-amino-N-(3-methylcyclohexyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H17N3OS/c1-7-3-2-4-8(5-7)13-10(15)9-6-16-11(12)14-9/h6-8H,2-5H2,1H3,(H2,12,14)(H,13,15) |
Clave InChI |
SQRQCVXPMIRMDD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)NC(=O)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




